molecular formula C7H6BrN3 B1443739 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine CAS No. 1228450-58-5

2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine

Cat. No. B1443739
M. Wt: 212.05 g/mol
InChI Key: GQYLZUNWOJNSRY-UHFFFAOYSA-N
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Description

“2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine” is a chemical compound with the CAS Number: 1228450-58-5 . It has a molecular weight of 212.05 . This compound is a derivative of pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings .


Synthesis Analysis

Pyrrolopyrazine derivatives, including “2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine”, can be synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Molecular Structure Analysis

The molecular structure of “2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine” includes a pyrrole ring and a pyrazine ring, which are common in nitrogen-containing heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine” include a molecular weight of 212.05 .

Scientific Research Applications

Specific Scientific Field

The field of Medicinal Chemistry is particularly interested in pyrrolopyrazine derivatives .

Comprehensive and Detailed Summary of the Application

Pyrrolopyrazine derivatives, including “2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine”, are nitrogen-containing heterocycles that have been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules . They have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Detailed Description of the Methods of Application or Experimental Procedures

Various synthetic routes for pyrrolopyrazine derivatives have been explored, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . For example, a copper-free Sonogashira coupling and then, 5-exo-dig cyclization were used for the production of “2-bromo-6-aryl [5H] pyrrolo [2,3-b] pyrazines” in good yields .

Antimicrobial Activity

Pyrrolopyrazine derivatives have shown significant antimicrobial activity . They have been found to be effective against a variety of bacterial and fungal strains .

Anti-Inflammatory Activity

These compounds have also demonstrated anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs .

Antiviral Activity

Pyrrolopyrazine derivatives have exhibited antiviral activity . This suggests they could be used in the development of new antiviral therapies .

Antioxidant Activity

These compounds have shown antioxidant activity . This means they could potentially be used in the treatment of diseases caused by oxidative stress .

Antitumor Activity

Pyrrolopyrazine derivatives have demonstrated antitumor activity . This suggests they could be used in the development of new cancer therapies .

Kinase Inhibitory Activity

These compounds have shown kinase inhibitory activity . This makes them potential candidates for the development of new kinase inhibitors, which are important in the treatment of various diseases .

Antimicrobial Activity

Pyrrolopyrazine derivatives have shown significant antimicrobial activity . They have been found to be effective against a variety of bacterial and fungal strains .

Anti-Inflammatory Activity

These compounds have also demonstrated anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs .

Antiviral Activity

Pyrrolopyrazine derivatives have exhibited antiviral activity . This suggests they could be used in the development of new antiviral therapies .

Antioxidant Activity

These compounds have shown antioxidant activity . This means they could potentially be used in the treatment of diseases caused by oxidative stress .

Antitumor Activity

Pyrrolopyrazine derivatives have demonstrated antitumor activity . This suggests they could be used in the development of new cancer therapies .

Kinase Inhibitory Activity

These compounds have shown kinase inhibitory activity . This makes them potential candidates for the development of new kinase inhibitors, which are important in the treatment of various diseases .

Safety And Hazards

The safety information for “2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine” includes a GHS07 pictogram and a signal word "Warning" .

Future Directions

The pyrrolopyrazine structure, including “2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine”, is an attractive scaffold for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-4-2-5-7(10-4)9-3-6(8)11-5/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYLZUNWOJNSRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN=C2N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-3-(3-trimethylsilanyl-prop-1-ynyl)-pyrazin-2-ylamine (1.66 g, 66% purity, 5.84 mmol) in 25 mL of THF was added a solution of tBuOK in THF (1M, 11.7 mL, 11.7 mmol) slowly at RT. The reaction mixture was heated to reflux for 2 days, then cooled to RT, diluted with EtOAc, quenched with H2O, filtered through a pad of celite, and washed with H2O and EtOAc. The organic layer was separated, washed with H2O and brine, dried (MgSO4), and concentrated to give 598 mg of 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine as a brown solid (48% yield).
Name
5-bromo-3-(3-trimethylsilanyl-prop-1-ynyl)-pyrazin-2-ylamine
Quantity
1.66 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
11.7 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine
Reactant of Route 2
2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine
Reactant of Route 3
2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine
Reactant of Route 4
2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine
Reactant of Route 5
2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine
Reactant of Route 6
2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine

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